(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone
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Overview
Description
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol This compound is known for its unique structure, which includes an oxadiazole ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression . Additionally, it may interfere with cellular signaling pathways, such as the NF-kB signaling pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the combination of an oxadiazole ring with a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential biological activities.
Properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUWRFXTSWSYPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192212 |
Source
|
Record name | 4-Benzoyl-3-furazanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38924-53-7 |
Source
|
Record name | 4-Benzoyl-3-furazanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoyl-3-furazanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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